propan-2-yl (2-{(Z)-[2-(4-methylphenyl)-4-oxo-1,3-thiazol-5(4H)-ylidene]methyl}phenoxy)acetate
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Overview
Description
ISOPROPYL 2-(2-{[2-(4-METHYLPHENYL)-4-OXO-1,3-THIAZOL-5(4H)-YLIDEN]METHYL}PHENOXY)ACETATE is a complex organic compound that belongs to the class of thiazole derivatives. Thiazoles are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ISOPROPYL 2-(2-{[2-(4-METHYLPHENYL)-4-OXO-1,3-THIAZOL-5(4H)-YLIDEN]METHYL}PHENOXY)ACETATE typically involves the condensation of 4-methylphenyl thiazole with phenoxyacetic acid derivatives under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is purified through recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
ISOPROPYL 2-(2-{[2-(4-METHYLPHENYL)-4-OXO-1,3-THIAZOL-5(4H)-YLIDEN]METHYL}PHENOXY)ACETATE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazole derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reactions are typically carried out under mild to moderate conditions to preserve the integrity of the thiazole ring .
Major Products
The major products formed from these reactions include sulfoxides, sulfones, dihydrothiazoles, and various substituted derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
ISOPROPYL 2-(2-{[2-(4-METHYLPHENYL)-4-OXO-1,3-THIAZOL-5(4H)-YLIDEN]METHYL}PHENOXY)ACETATE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of ISOPROPYL 2-(2-{[2-(4-METHYLPHENYL)-4-OXO-1,3-THIAZOL-5(4H)-YLIDEN]METHYL}PHENOXY)ACETATE involves its interaction with specific molecular targets and pathways. The compound is believed to inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit cyclooxygenase (COX) enzymes, reducing inflammation and pain .
Comparison with Similar Compounds
Similar Compounds
2-(4-Methylsulfonylphenyl)indole derivatives: Known for their antimicrobial and anti-inflammatory activities.
Benzimidazole derivatives: Studied for their antimicrobial and anticancer properties.
Uniqueness
ISOPROPYL 2-(2-{[2-(4-METHYLPHENYL)-4-OXO-1,3-THIAZOL-5(4H)-YLIDEN]METHYL}PHENOXY)ACETATE is unique due to its specific thiazole structure, which imparts distinct biological activities and chemical reactivity compared to other similar compounds .
Properties
Molecular Formula |
C22H21NO4S |
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Molecular Weight |
395.5 g/mol |
IUPAC Name |
propan-2-yl 2-[2-[(Z)-[2-(4-methylphenyl)-4-oxo-1,3-thiazol-5-ylidene]methyl]phenoxy]acetate |
InChI |
InChI=1S/C22H21NO4S/c1-14(2)27-20(24)13-26-18-7-5-4-6-17(18)12-19-21(25)23-22(28-19)16-10-8-15(3)9-11-16/h4-12,14H,13H2,1-3H3/b19-12- |
InChI Key |
YGBPAQDBZAWMSW-UNOMPAQXSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)C2=NC(=O)/C(=C/C3=CC=CC=C3OCC(=O)OC(C)C)/S2 |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=O)C(=CC3=CC=CC=C3OCC(=O)OC(C)C)S2 |
Origin of Product |
United States |
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